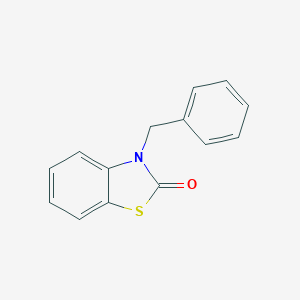![molecular formula C18H19N5O3 B353041 4-(3,4,5-Trimethoxyphényl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 306735-68-2](/img/structure/B353041.png)
4-(3,4,5-Trimethoxyphényl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,3,5-triazino[1,2-a]benzimidazol-2-amine . These types of compounds are often investigated for their biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 2-benzimidazolylguanidine with various reactants . For example, boiling 2-benzimidazolylguanidine with formaldehyde in dioxane led to the formation of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve prototropic tautomerism . According to NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Applications De Recherche Scientifique
Effets anticancéreux
Le groupe TMP a présenté des effets anticancéreux notables en inhibant efficacement la tubuline, la protéine de choc thermique 90 (Hsp90), la thioredoxine réductase (TrxR), la déméthylase 1 spécifique de la lysine des histones (HLSD1), la kinase de type récepteur de l'activin-2 (ALK2), la P-glycoprotéine (P-gp) et le récepteur bêta du facteur de croissance dérivé des plaquettes . De plus, les composés contenant le groupe TMP ont été associés à une efficacité significative contre Leishmania, le paludisme et Trypanosoma, indiquant leur potentiel en tant qu'agents antiparasitaires .
Propriétés antifongiques et antibactériennes
Certains composés contenant du TMP ont montré des propriétés antifongiques et antibactériennes prometteuses, notamment des activités contre Helicobacter pylori et Mycobacterium tuberculosis .
Activité antivirale
Il existe des rapports sur l'activité antivirale des composés à base de TMP, qui présentent un potentiel contre des virus tels que le virus du syndrome d'immunodéficience acquise (SIDA), le virus de l'hépatite C et le virus de la grippe .
Propriétés anti-inflammatoires
Les composés contenant le pharmacophore TMP ont également démontré une efficacité significative en tant qu'agents anti-inflammatoires .
Propriétés anti-Alzheimer
Ces composés ont été associés à des propriétés anti-Alzheimer, élargissant ainsi leur champ thérapeutique .
Propriétés antidépressives
Les composés contenant du TMP ont également montré un potentiel en tant qu'agents antidépresseurs .
Propriétés anti-migraine
En plus de ce qui précède, ces composés ont également été associés à des propriétés anti-migraine .
Inhibition de la protéine ERK2
Le composé 374, qui contient le groupe TMP, a inhibé la protéine ERK2 (kinase 2 régulée par le signal extracellulaire) .
Mécanisme D'action
Target of Action
The primary targets of this compound are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death . By inhibiting TrxR, it increases oxidative stress, leading to cell death .
Pharmacokinetics
Compounds with the trimethoxyphenyl (tmp) group, which is present in this compound, have been associated with improved potency and pharmacokinetics .
Result of Action
The compound’s action results in the inhibition of cell division, protein folding, and oxidative stress response, leading to cell death . It also results in the down-regulation of ERK2 protein and inhibition of ERKs phosphorylation .
Propriétés
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-24-13-8-10(9-14(25-2)15(13)26-3)16-21-17(19)22-18-20-11-6-4-5-7-12(11)23(16)18/h4-9,16H,1-3H3,(H3,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHLDBRZPXOSIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)
![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)
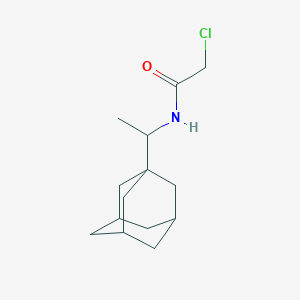
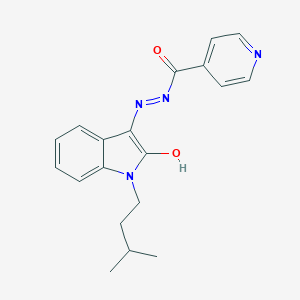
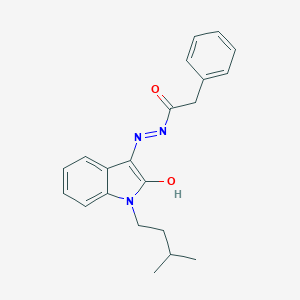
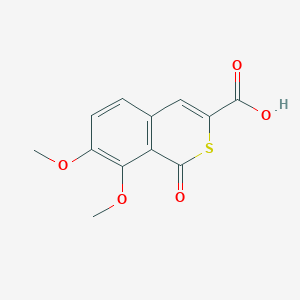
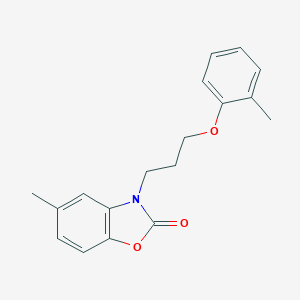

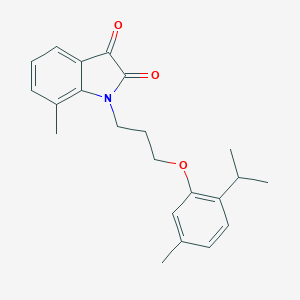
![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)
